Benzothiazole-6-carboxylic acid (CAS 3622-35-3) is a highly stable, fused bicyclic heteroaromatic building block characterized by a carboxylic acid functional group at the 6-position of the benzothiazole core. In industrial and medicinal chemistry procurement, it is primarily valued for its robust thermal stability (melting point >245 °C) and its ability to serve as a reliable precursor for amidation, esterification, and cross-coupling reactions. Unlike highly reactive or unstable regioisomers, the 6-carboxylic acid provides a predictable, linear vector for structural extension, making it a foundational scaffold in the synthesis of high-affinity receptor antagonists, kinase inhibitors, and advanced diagnostic radiotracers such as amyloid-beta (Aβ) PET imaging agents[1].
Substituting Benzothiazole-6-carboxylic acid with its regioisomers, such as Benzothiazole-2-carboxylic acid or Benzothiazole-5-carboxylic acid, leads to catastrophic failures in both synthetic processability and downstream biological efficacy. The 2-carboxylic acid isomer is chemically unstable and undergoes rapid, spontaneous decarboxylation in solution at ambient temperatures, rendering standard peptide coupling workflows (e.g., EDCI/HOBt) impossible[1]. Meanwhile, the 5-carboxylic acid isomer, though chemically stable, alters the substituent trajectory from a linear, extended geometry to a kinked, meta-like angle. This geometric shift severely disrupts Structure-Activity Relationships (SAR), preventing the scaffold from fitting into the narrow, planar binding clefts required for established amyloid probe binding and specific kinase inhibition [2].
A critical procurement differentiator for Benzothiazole-6-carboxylic acid is its exceptional stability during standard synthetic workflows. While Benzothiazole-2-carboxylic acid is notoriously unstable and acts as a decarboxylative cross-coupling agent that spontaneously loses CO2 at ambient temperatures, the 6-isomer is highly stable (melting point 245-251 °C). During standard amide coupling conditions (e.g., using EDCI/HATU and amine nucleophiles), the 6-isomer retains its carboxylate integrity with near-quantitative conversion to the desired amide, whereas the 2-isomer degrades [1].
| Evidence Dimension | Spontaneous Decarboxylation Rate / Stability |
| Target Compound Data | Stable at ambient and elevated temperatures; supports standard peptide coupling without degradation. |
| Comparator Or Baseline | Benzothiazole-2-carboxylic acid (undergoes rapid spontaneous decarboxylation at ambient temperature in solution). |
| Quantified Difference | The 6-isomer provides near 100% retention of the carboxylate group for stable amide bond formation, whereas the 2-isomer is non-viable for stable library generation. |
| Conditions | Ambient temperature solution phase and standard amide coupling conditions (EDCI/HOBt/TEA). |
Procurement for stable library generation must strictly utilize the 6-isomer, as the 2-isomer cannot survive standard amidation workflows.
In medicinal chemistry, the spatial orientation of substituents is paramount. Benzothiazole-6-carboxylic acid provides a linear, extended vector (para-like relative to the thiazole ring fusion), which is essential for inserting into narrow, planar binding pockets. In contrast, Benzothiazole-5-carboxylic acid projects substituents at a kinked, meta-like angle [1]. This geometric difference dictates binding affinity; for instance, in the design of LFA-1 antagonists and amyloid-binding probes, the 6-position substitution maintains the required planarity, whereas 5-position substitution sterically clashes with the receptor walls, drastically reducing target binding affinity [2].
| Evidence Dimension | Substituent Trajectory Angle and Binding Fit |
| Target Compound Data | Provides a linear, extended vector for downstream functional groups. |
| Comparator Or Baseline | Benzothiazole-5-carboxylic acid (provides a kinked, angled trajectory). |
| Quantified Difference | The 6-isomer maintains the planar geometry required for insertion into narrow binding clefts, avoiding the steric hindrance introduced by the 5-isomer's trajectory. |
| Conditions | Receptor binding pocket modeling and SAR library screening. |
Buyers designing targeted therapeutics must select the 6-isomer to ensure the correct spatial orientation and avoid catastrophic loss of binding affinity.
Benzothiazole-6-carboxylic acid is a validated precursor for the synthesis of high-affinity amyloid-beta (Aβ) imaging agents, such as Pittsburgh Compound-B (PiB) analogs and CAPRIN1-targeted small molecules [1]. The 6-carboxylic acid allows for direct, stable conjugation (e.g., amidation) that mimics the highly conjugated, planar system of Thioflavin-T. Non-functionalized benzothiazoles or 2-substituted analogs fail to provide the necessary anchoring points or stability to achieve the nanomolar binding affinities required for in vivo PET imaging [2].
| Evidence Dimension | Precursor Viability for Aβ Binding Probes |
| Target Compound Data | Direct precursor for 6-substituted PiB analogs with nanomolar Aβ affinity. |
| Comparator Or Baseline | Non-functionalized benzothiazole or 2-substituted analogs. |
| Quantified Difference | Enables the synthesis of stable, high-affinity amyloid binders, whereas 2-substituted analogs lack the stability for complex radiotracer synthesis. |
| Conditions | In vitro amyloid plaque binding assays and radiotracer synthesis workflows. |
For neurodegenerative disease research, the 6-carboxylic acid is the strictly required procurement choice for synthesizing established Thioflavin-T and PiB-derived amyloid-targeting scaffolds.
Due to its exceptional resistance to decarboxylation compared to the 2-isomer, Benzothiazole-6-carboxylic acid is the ideal choice for high-throughput synthesis workflows. It reliably undergoes EDCI, HATU, or BOP-mediated couplings with diverse amines to generate stable benzothiazole-6-carboxamide libraries for drug discovery [1].
The compound's specific linear geometry makes it the required precursor for synthesizing Pittsburgh Compound-B (PiB) analogs and other Thioflavin-T derivatives. The 6-position allows for structural modifications that perfectly align with the beta-sheet binding clefts of amyloid plaques in Alzheimer's disease research [2].
When designing molecules that must fit into narrow, planar enzymatic pockets (such as specific kinases or LFA-1 antagonists), the 6-carboxylic acid provides the necessary extended vector. Substituting with the 5-carboxylic acid would introduce a detrimental kink in the molecular structure, making the 6-isomer the mandatory selection for these SAR profiles [3].
Irritant